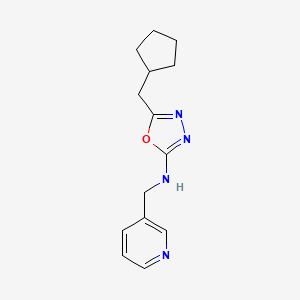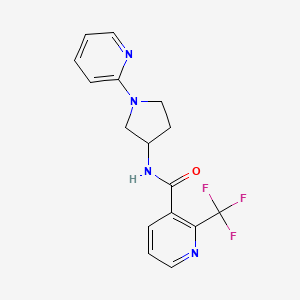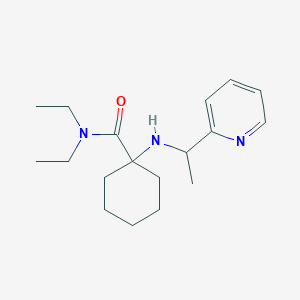![molecular formula C16H16N2O2S2 B7641677 4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine, also known as Prazosin, is a synthetic compound that belongs to the class of alpha-adrenergic blockers. It was first developed in the 1970s and has been used as an antihypertensive drug to treat high blood pressure. However,
作用機序
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine works by blocking the alpha-1 adrenergic receptors in the body. These receptors are responsible for the constriction of blood vessels, which can lead to high blood pressure. By blocking these receptors, this compound causes blood vessels to dilate, leading to a decrease in blood pressure. In addition, this compound also blocks the alpha-1 adrenergic receptors in the brain, which can reduce the symptoms of PTSD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It can cause a decrease in blood pressure, which can be beneficial for patients with hypertension. In addition, this compound can cause a decrease in heart rate and cardiac output. This compound has also been shown to have an effect on the sympathetic nervous system, which is responsible for the fight or flight response. By blocking the alpha-1 adrenergic receptors, this compound can reduce the symptoms of anxiety and stress.
実験室実験の利点と制限
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it easier to study. In addition, this compound is relatively inexpensive and widely available, which makes it easier to obtain for research purposes. However, this compound also has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, this compound can have side effects such as dizziness and fatigue, which can affect the results of experiments.
将来の方向性
There are several future directions for research on 4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine. One area of research is the use of this compound in the treatment of other psychiatric disorders such as anxiety and depression. Another area of research is the development of new drugs that target the alpha-1 adrenergic receptors more selectively than this compound. Finally, research could focus on the development of new formulations of this compound that have a longer half-life and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to be effective in the treatment of PTSD and has several advantages for lab experiments. However, it also has some limitations and there is still much research to be done in this area.
合成法
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine is synthesized by reacting 2-amino-4-methoxybenzothiazole with 4-methylsulfinylbenzyl chloride in the presence of a base. The resulting compound is then purified to obtain this compound.
科学的研究の応用
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound can reduce the severity and frequency of nightmares in patients with PTSD. It is believed that this compound works by blocking the alpha-1 adrenergic receptors in the brain, which are responsible for the fight or flight response.
特性
IUPAC Name |
4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-20-13-4-3-5-14-15(13)18-16(21-14)17-10-11-6-8-12(9-7-11)22(2)19/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZQVDVXFUSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=C(C=C3)S(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641596.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641604.png)
![5-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641620.png)
![4-[(dimethylamino)methyl]-N-[(1-phenylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7641625.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641656.png)

![3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide](/img/structure/B7641669.png)
![2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641676.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![(2R)-2-[2-(4-fluorophenyl)propylamino]propan-1-ol](/img/structure/B7641706.png)